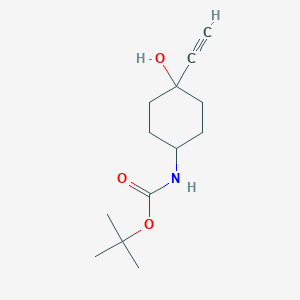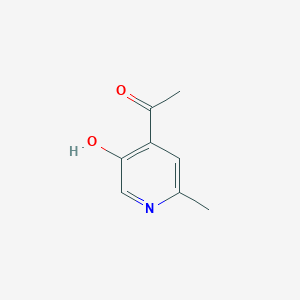
1-(5-Hydroxy-2-methylpyridin-4-YL)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Hydroxy-2-methylpyridin-4-YL)ethan-1-one is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol It is characterized by the presence of a hydroxy group and a methyl group attached to a pyridine ring, along with an ethanone moiety
Métodos De Preparación
The synthesis of 1-(5-Hydroxy-2-methylpyridin-4-YL)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5-hydroxypyridine with acetyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acetylation process. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often employ automated systems to control reaction parameters and optimize production efficiency .
Análisis De Reacciones Químicas
1-(5-Hydroxy-2-methylpyridin-4-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetone, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(5-Hydroxy-2-methylpyridin-4-YL)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential in treating certain diseases.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(5-Hydroxy-2-methylpyridin-4-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The methyl group and ethanone moiety contribute to the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
1-(5-Hydroxy-2-methylpyridin-4-YL)ethan-1-one can be compared with other similar compounds, such as:
1-(6-Methylpyridin-2-yl)ethan-1-one: This compound has a similar structure but lacks the hydroxy group, which significantly alters its chemical reactivity and biological activity.
2-Acetyl-5-methylpyridine: Another related compound, differing in the position of the acetyl group on the pyridine ring.
The presence of the hydroxy group in this compound makes it unique, providing additional sites for chemical modification and enhancing its potential biological activities.
Propiedades
Fórmula molecular |
C8H9NO2 |
|---|---|
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
1-(5-hydroxy-2-methylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H9NO2/c1-5-3-7(6(2)10)8(11)4-9-5/h3-4,11H,1-2H3 |
Clave InChI |
ZSXQCOABOMBOAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=N1)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine](/img/structure/B13895290.png)

![Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride](/img/structure/B13895293.png)
![Tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13895299.png)
![Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate](/img/structure/B13895301.png)
![Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13895305.png)
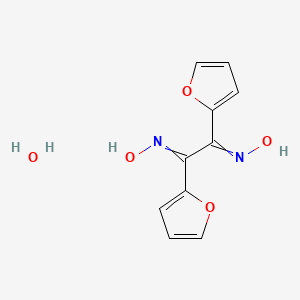
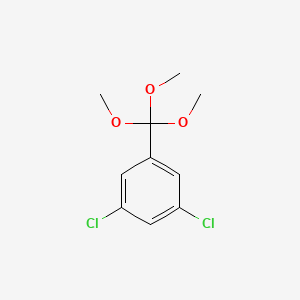
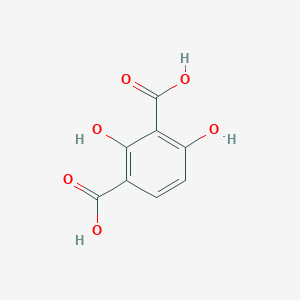
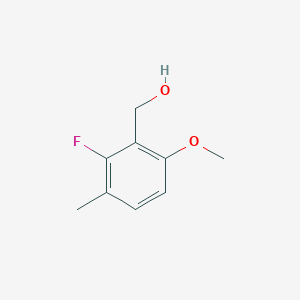
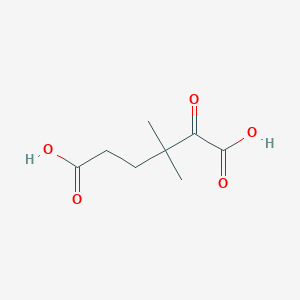
![Methyl 5-bromo-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate](/img/structure/B13895338.png)
![5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine](/img/structure/B13895357.png)
